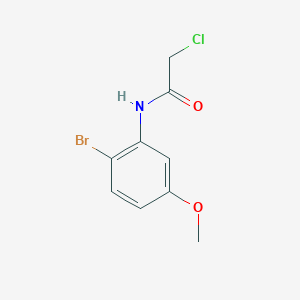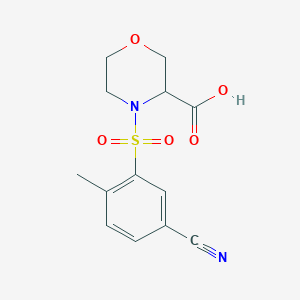![molecular formula C15H17NO5 B7581083 4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid, commonly known as MMCA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMCA belongs to the class of morpholine carboxylic acids and is a derivative of the natural product, morphine.
作用机制
The mechanism of action of MMCA is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. MMCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MMCA has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
MMCA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that MMCA has anti-inflammatory, analgesic, and neuroprotective effects. MMCA has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that MMCA can reduce pain and inflammation in animal models. MMCA has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using MMCA in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. MMCA is also relatively stable and can be stored for extended periods of time. However, one limitation of using MMCA in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab.
未来方向
There are several future directions for research on MMCA. One direction is the development of new analogs of MMCA with improved potency and selectivity for certain targets. Another direction is the investigation of the potential therapeutic applications of MMCA in various disease states, including neurodegenerative diseases and cancer. Finally, the development of new synthetic methods for the production of MMCA and its analogs may lead to increased availability and accessibility for researchers.
合成方法
MMCA can be synthesized through a multi-step process that involves the reaction of morpholine with 2-methoxyphenylacetic acid to form 4-(2-methoxyphenyl)morpholine. This intermediate is then reacted with acetic anhydride and pyridine to form 4-acetyl-4-(2-methoxyphenyl)morpholine. The final step involves the reaction of this intermediate with ethyl chloroformate to yield MMCA.
科学研究应用
MMCA has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, MMCA has been studied for its potential as a lead compound for the development of new analgesics and anti-inflammatory agents. In neuropharmacology, MMCA has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, MMCA has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-13-5-3-2-4-11(13)6-7-14(17)16-8-9-21-10-12(16)15(18)19/h2-7,12H,8-10H2,1H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZKQYVPSVMXSE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

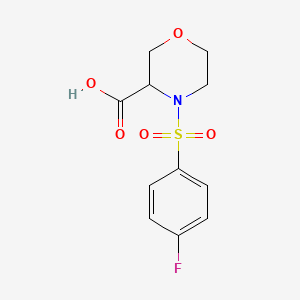
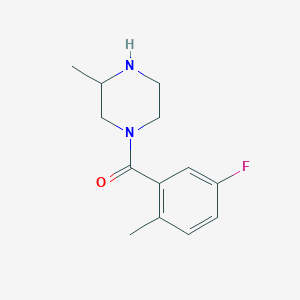
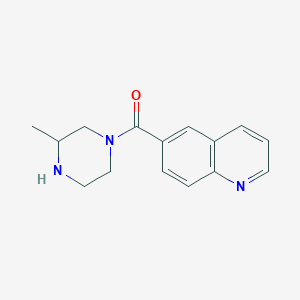
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)

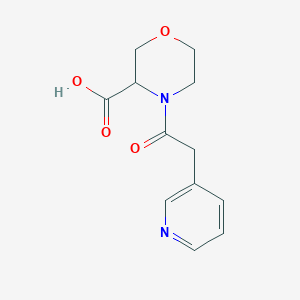
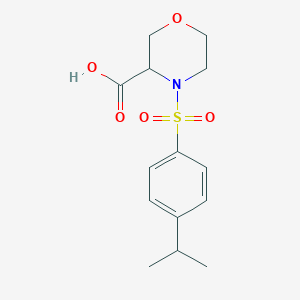
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
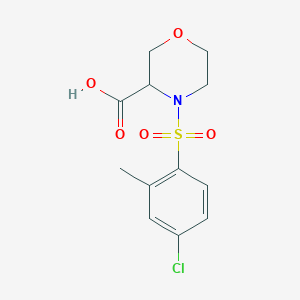
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
